molecular formula C25H24N4O4 B11299891 N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide

N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide

Cat. No.: B11299891
M. Wt: 444.5 g/mol
InChI Key: ZTDSMJPBQBCLFJ-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-[1-(3-METHYLPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE is a complex organic compound that features a unique structure combining methoxyphenyl, methylphenyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-[1-(3-METHYLPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE typically involves multi-step organic reactions. One common approach includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired imidazolidinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-[1-(3-METHYLPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-[1-(3-METHYLPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-[1-(3-METHYLPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives and pyridazinone analogs. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.

Uniqueness

N-(4-METHOXYPHENYL)-2-[1-(3-METHYLPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE is unique due to its combination of methoxyphenyl, methylphenyl, and pyridinyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H24N4O4/c1-17-5-3-7-20(13-17)29-24(31)22(28(25(29)32)16-18-6-4-12-26-15-18)14-23(30)27-19-8-10-21(33-2)11-9-19/h3-13,15,22H,14,16H2,1-2H3,(H,27,30)

InChI Key

ZTDSMJPBQBCLFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)CC3=CN=CC=C3)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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